Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
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Overview
Description
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the chloro substituent, the nitrophenoxy group, and the pyridylamino group. Common reagents used in these reactions include chlorinating agents, nitrophenols, and pyridylamines. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, benzimidazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This particular compound may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, benzimidazole derivatives have been explored for their therapeutic potential in treating various diseases. This compound may be investigated for its pharmacological properties and potential as a drug candidate.
Industry
In industry, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- involves its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with various substituents, such as:
- Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
- Benzimidazole, 6-chloro-2-((m-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
- Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((3-pyridylamino)methyl)-
Uniqueness
The uniqueness of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84138-27-2 |
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Molecular Formula |
C20H16ClN5O3 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[[6-chloro-2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H16ClN5O3/c21-14-4-9-17-18(11-14)25(13-23-19-3-1-2-10-22-19)20(24-17)12-29-16-7-5-15(6-8-16)26(27)28/h1-11H,12-13H2,(H,22,23) |
InChI Key |
DLLQPMOPOGNDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C3=C(C=CC(=C3)Cl)N=C2COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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